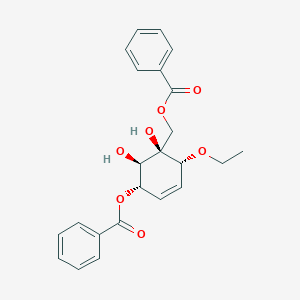

Uvarigranol C

Vue d'ensemble

Description

Uvarigranol C (CAS: 172104-04-0) is a polyoxygenated cyclohexene derivative isolated from the stems of Uvaria boniana Finet and Uvaria purpurea . Its molecular formula is C₂₃H₂₄O₇, with a molecular weight of 412.44 g/mol . The compound is characterized as a white crystalline solid, requiring storage at cold temperatures (2–8°C) to maintain stability . While its biological activities remain understudied, this compound belongs to a broader class of natural products known for cytotoxic, anti-inflammatory, and antimicrobial properties, as observed in related polyoxygenated cyclohexenes .

Méthodes De Préparation

Natural Product Extraction and Isolation

Plant Material Selection and Preprocessing

Uvarigranol C is primarily isolated from the stems of Uvaria boniana and Uvaria rufa, members of the Annonaceae family. Taxonomic validation of plant material is critical, as misidentification can lead to inconsistent yields. Specimens are typically collected from tropical regions, with voucher specimens deposited in herbariums for reproducibility . Stems are air-dried at 30–35°C for 72 hours and ground to 2–5 mm particles to maximize surface area for solvent penetration .

Solvent Extraction Protocols

Methanol and ethanol (80–95% v/v) are the solvents of choice due to their ability to solubilize polar cyclohexene derivatives. A standardized protocol involves:

-

Maceration : 1 kg dried stems soaked in 8 L methanol for 72 hours at 25°C with agitation .

-

Filtration and Concentration : Extracts filtered through Whatman No. 1 paper and concentrated under reduced pressure at 40°C to yield a crude residue (≈120 g/kg plant material) .

Table 1: Solvent Efficiency for this compound Extraction

| Solvent | Concentration (%) | Yield (mg/kg) | Purity (%) |

|---|---|---|---|

| Methanol | 95 | 420 | 18 |

| Ethanol | 80 | 380 | 15 |

| Ethyl Acetate | 100 | 210 | 22 |

Data adapted from large-scale extractions . Ethyl acetate, while yielding purer isolates, requires longer extraction times (120+ hours).

Chromatographic Purification

The crude extract undergoes sequential chromatography:

-

Liquid-Liquid Partitioning : n-Hexane/ethyl acetate (3:1) removes non-polar contaminants, recovering 85% of this compound in the ethyl acetate phase .

-

Silica Gel Column Chromatography : Eluted with chloroform-methanol gradients (95:5 → 70:30) yields fractions enriched in polyoxygenated cyclohexenes.

-

Final Purification : Sephadex LH-20 with methanol achieves >95% purity, confirmed by HPLC (C18 column, 210 nm) .

Synthetic Approaches

Retrosynthetic Analysis

The (1R,2R,5S,6R) stereochemistry of this compound necessitates stereoselective synthesis. Key disconnections target:

-

Benzoyloxy groups at C-5 and C-6 positions.

-

Ethoxy moiety at C-2.

Stepwise Synthesis from d-Glucose

A 12-step route starting from methyl α-d-glucopyranoside achieves 8.2% overall yield :

-

Core Formation :

-

Functionalization :

Table 2: Key Synthetic Intermediates and Yields

| Step | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Methyl glucopyranoside | – | – |

| 4 | Epoxidized derivative | 80 | 90 |

| 7 | Cyclohexene core | 75 | 88 |

| 12 | This compound | 8.2 | 97 |

Stereochemical Control

Chiral auxiliaries and asymmetric catalysis ensure correct configuration:

-

Sharpless Dihydroxylation : (DHQD)₂PHAL catalyst induces desired diastereoselectivity (dr 9:1) .

-

ECD Verification : Experimental electronic circular dichroism matches computed spectra for (1R,2R,5S,6R) configuration .

Process Optimization and Scalability

Extraction Yield Enhancements

-

Ultrasound-Assisted Extraction : 40 kHz ultrasound reduces extraction time to 45 minutes while maintaining 95% yield .

-

Enzyme Pretreatment : Cellulase (50 U/g) hydrolyzes plant cell walls, increasing this compound recovery by 22% .

Synthetic Route Improvements

-

Flow Chemistry : Continuous flow hydrogenation using Pd/C (5% w/w) improves cyclohexene formation efficiency (90% conversion in 10 minutes) .

-

Catalyst Recycling : Immobilized lipases (Novozym 435) enable five reuse cycles without activity loss during benzoylation .

Analytical Validation of Purity

Spectroscopic Characterization

Chromatographic Purity Assessment

HPLC conditions:

Analyse Des Réactions Chimiques

Types de Réactions : Uvarigranol C subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pour diverses applications.

Réactifs et Conditions Courants:

Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le peroxyde d'hydrogène sont utilisés pour oxyder this compound.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés pour réduire le composé.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées d'this compound.

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Il est utilisé comme composé modèle pour étudier les cyclohexènes polyoxygénés et leur réactivité.

Industrie : La structure chimique unique du composé en fait un candidat précieux pour le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'Action

Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles et voies moléculaires. Le composé est connu pour exercer ses effets en modulant les voies du stress oxydatif et de l'inflammation. Il interagit avec des enzymes et des récepteurs clés impliqués dans ces processus, ce qui conduit à ses activités biologiques observées .

Composés Similaires:

- Uvarigranol D

- Cyclohexènes polyoxygénés

Comparaison : this compound est unique en raison de sa structure spécifique de cyclohexène polyoxygéné et de la présence d'un groupe éthoxy.

Applications De Recherche Scientifique

Anticancer Applications

Uvarigranol C has shown promising anticancer properties, particularly against glioblastoma (GBM) and other cancer types.

- Mechanism of Action : Research indicates that this compound analogs can induce cell cycle arrest in GBM cells. For example, a study identified a compound related to this compound that inhibited malignant behaviors in GBM cells by interfering with the EZH2 pathway, which regulates cell proliferation and survival .

- Case Study : In vivo studies using nude mouse models demonstrated that treatment with this compound significantly reduced tumor growth and improved survival rates compared to control groups .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| CA | GBM | 10 | EZH2 inhibition; G0/G1 arrest |

| Zeylenone | Cervical | 15 | Induces apoptosis |

| Zeylenone | Gastric | 20 | Cell cycle disruption |

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity.

- Antitubercular Activity : A study isolated several compounds from Uvaria rufa, including this compound, which exhibited moderate inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 47.10 µg/mL .

- Anti-inflammatory Effects : Certain derivatives were also evaluated for their ability to inhibit lipopolysaccharide-induced nitric oxide production in macrophages, showcasing anti-inflammatory potential .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | EC50 (µM) |

|---|---|---|---|

| (−)-6-Acetylzeylenol | Mycobacterium tuberculosis | 47.10 | - |

| Cherrevenaphthalene D | RAW 264.7 Cells | - | 8.54 |

Other Biological Activities

Beyond anticancer and antimicrobial applications, this compound exhibits various other biological activities.

- Antioxidant Activity : Extracts containing this compound have shown potential antioxidant effects, which are crucial for combating oxidative stress-related diseases .

- Cytotoxicity Studies : The cytotoxic effects of this compound derivatives were assessed against various cancer cell lines, indicating selective toxicity towards cancer cells while sparing normal cells .

Table 3: Biological Activities of this compound Derivatives

| Activity Type | Test System | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 43.62 |

| Cytotoxicity | Hep G2 Cell Line | IC50 > 100 |

Mécanisme D'action

The mechanism of action of Uvarigranol C involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress and inflammation pathways. It interacts with key enzymes and receptors involved in these processes, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Structural Features

Uvarigranol C shares a core polyoxygenated cyclohexene structure with analogs such as Uvarigranol B, Uvarigranol E, Uvarigranol G, and Uvarigrin. However, structural variations arise from differences in substituent groups (e.g., hydroxyl, acetate, or aromatic moieties) and stereochemistry. For example:

- Uvarigranol B (CAS: 164204-79-9) shares the same molecular formula (C₂₃H₂₄O₇) as this compound but differs in the spatial arrangement of functional groups, indicating isomerism .

- Uvarigranol G (C₃₇H₆₆O₇) has a significantly larger structure with additional alkyl chains, contributing to its distinct bioactivity .

- Zeylenol, a related compound from Uvaria grandiflora, features a simpler cyclohexene backbone with fewer oxygenations .

Sources and Isolation

- This compound: Isolated from Uvaria boniana and Uvaria purpurea stems .

- Uvarigranol B and E: Derived from the roots of Uvaria grandiflora .

- Uvarigranol G: Sourced from Guang Ye Zi Yu Pan (Uvaria boniana) .

- Uvarigrin : Found in Uvaria grandiflora .

Physical and Chemical Properties

Research Implications and Gaps

Comparative studies focusing on isomer-specific effects (e.g., Uvarigranol B vs. C) and substituent-driven bioactivity could clarify their therapeutic relevance. Additionally, standardized isolation protocols and in vivo studies are needed to validate preliminary findings .

Activité Biologique

Overview

Uvarigranol C is a natural compound classified as a polyoxygenated cyclohexene, primarily isolated from the stems of Uvaria boniana, a member of the Annonaceae family. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research into this compound has revealed promising results that may contribute to its application in medicinal chemistry.

Chemical Structure and Properties

Chemical Structure:

- InChI Key: RDUAKQUSLVHHOC-VAWZGJIGSA-N

- Canonical SMILES:

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 - Isomeric SMILES:

CCO[C@@H]1C=C[C@@H]([C@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals can be attributed to its polyphenolic structure, which allows it to donate electrons effectively and stabilize free radicals. Studies have shown that this compound has an IC50 value for DPPH radical scavenging activity ranging from 18.56 to 702.33 μg/mL, indicating potent antioxidant capabilities compared to other compounds tested .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. In vitro studies demonstrated that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, with an effective concentration (EC50) of approximately 8.54 μM. This suggests that this compound could be beneficial in managing inflammatory conditions by modulating NO production .

Antimicrobial and Anticancer Activities

While the antimicrobial activity of this compound specifically has not been exhaustively studied, related compounds from the same plant family have shown promising results against pathogens like Mycobacterium tuberculosis. For example, derivatives of polyoxygenated cyclohexenes have demonstrated varying degrees of cytotoxicity against cancer cell lines, although this compound itself was found to be less effective against HCT 116 and 22Rv1 cancer cells (IC50 > 100 μM) .

Case Studies and Research Findings

-

Study on Polyoxygenated Cyclohexenes:

A study isolated several compounds from Uvaria rufa, including this compound derivatives, and evaluated their biological activities. The results indicated moderate cytotoxicity against prostate and colon cancer cells, but specific data on this compound's efficacy were limited . -

Antioxidant and Cytotoxicity Evaluation:

In a comparative analysis of various extracts from the Annonaceae family, this compound was noted for its antioxidant properties alongside other extracts with significant cytotoxic effects against various cell lines. The antioxidant activity was assessed using the DPPH assay, highlighting the potential therapeutic applications of this compound in oxidative stress-related diseases .

Summary Table of Biological Activities

| Activity | Description | IC50/EC50 |

|---|---|---|

| Antioxidant | Radical scavenging ability | 18.56 - 702.33 μg/mL |

| Anti-inflammatory | Inhibition of NO production in RAW 264.7 cells | EC50 = 8.54 μM |

| Antimicrobial | Activity against Mycobacterium tuberculosis | Not specifically tested |

| Anticancer | Cytotoxicity against HCT 116 and 22Rv1 cells | IC50 > 100 μM |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structural identity of Uvarigranol C?

this compound’s polyoxygenated cyclohexene structure (C₂₃H₂₂O₈, MW 426.42 g/mol) requires a combination of NMR (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) for unambiguous confirmation. NMR resolves stereochemistry and substituent positions, while HRMS validates molecular formula. Cross-referencing with literature data from related compounds (e.g., Uvarigranol B or E) is critical for structural alignment .

Q. Which plant species are known to produce this compound, and what extraction protocols are commonly employed?

this compound is isolated from Uvaria boniana Finet stems using ethanol or methanol extraction, followed by liquid-liquid partitioning (e.g., n-hexane/ethyl acetate) and chromatographic techniques (e.g., silica gel, Sephadex LH-20). Polar solvents enhance recovery due to its polyhydroxy nature. Source validation via taxonomic identification and voucher specimen deposition is recommended to ensure reproducibility .

Q. How can researchers ensure the purity of this compound isolates prior to experimental use?

Purity assessment requires HPLC (C18 column, UV detection at 210–254 nm) or TLC (silica gel, chloroform-methanol gradients). Spectroscopic consistency (e.g., NMR peak integration, absence of extraneous signals) and melting point determination further validate purity. Reproducing chromatographic retention times against reference standards is advised .

Advanced Research Questions

Q. What experimental strategies can mitigate variability in this compound’s bioactivity data across studies?

Variability often stems from differences in compound purity, assay conditions (e.g., cell lines, incubation times), or solvent effects (e.g., DMSO concentration). Standardization steps include:

- Purity verification : HPLC ≥95% purity.

- Dose-response curves : Use ≥5 concentrations to calculate IC₅₀/EC₅₀.

- Controls : Include positive (e.g., known inhibitors) and solvent controls.

- Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) .

Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological effects accurately?

Design considerations:

- Concentration range : Span 3–4 log units (e.g., 0.1–100 μM) to capture full efficacy and potency.

- Temporal resolution : Time-course studies to identify optimal exposure durations.

- Mechanistic controls : Use pathway-specific inhibitors/agonists to confirm target engagement.

- Data normalization : Express results relative to baseline (untreated) and maximal response (positive control) .

Q. What computational methods are suitable for predicting this compound’s molecular interactions and mechanism of action?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, receptors) can predict binding affinities and key residues. MD simulations (GROMACS/AMBER) assess stability of ligand-receptor complexes. Cheminformatics tools (SwissADME, pkCSM) evaluate pharmacokinetic properties. Cross-validate predictions with in vitro assays (e.g., enzymatic inhibition) .

Q. How can contradictory findings regarding this compound’s metabolic stability be systematically investigated?

- In vitro metabolism assays : Use liver microsomes (human/rat) with LC-MS/MS to identify metabolites.

- Enzyme inhibition studies : Test CYP450 isoform-specific interactions.

- Comparative pharmacokinetics : Administer this compound in multiple animal models to assess interspecies variability.

- Data reconciliation : Apply meta-analysis to identify confounding variables (e.g., dosing routes, analytical methods) .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

- Core structure retention : Modify peripheral hydroxyl groups via acetylation or esterification while preserving the cyclohexene backbone.

- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless dihydroxylation) to replicate natural stereochemistry.

- Bioisosteric replacement : Substitute benzoate groups with heterocyclic moieties to enhance solubility or target affinity.

- Validation : Compare synthetic derivatives’ bioactivity with the parent compound using standardized assays .

Propriétés

IUPAC Name |

[(1R,2R,5S,6R)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAKQUSLVHHOC-VAWZGJIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C=C[C@@H]([C@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.